![molecular formula C16H24N2O5S B2807947 3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid CAS No. 924869-16-9](/img/structure/B2807947.png)
3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid
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Description
3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid is a chemical compound with the molecular formula C16H24N2O5S . It is a versatile material used in scientific research. With its unique structure, it offers numerous possibilities in drug development, synthesis, and molecular studies.
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a thiophene ring, a carboxylic acid group, an ether linkage, and a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents, and the Boc-protected piperazine could impact its reactivity.Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used to study protein interactions, modifications, and localization.
Synthesis of Dipeptides
The compound is used in the synthesis of dipeptides . Dipeptides are a type of peptide that consists of two amino acids. The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Anti-Breast Cancer Activity
The compound has been studied for its in vitro anti-breast cancer activity against the MCF7 cell line . This could potentially lead to new treatments for breast cancer.
Halogen Exchange Reaction
The compound plays an essential role in the halogen exchange reaction . This reaction is important in organic synthesis, where it is used to replace a halogen atom in a molecule with another halogen.
Synthesis of Amino Acid Ionic Liquids
The compound is used in the synthesis of amino acid ionic liquids (AAILs) . AAILs have multiple applications in organic synthesis due to their unique properties.
Synthesis of Room-Temperature Ionic Liquids
The compound is used in the synthesis of room-temperature ionic liquids . These ionic liquids have a wide range of applications, including in batteries, solar cells, and carbon capture.
properties
IUPAC Name |
3-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-16(2,3)23-15(21)18-7-5-17(6-8-18)9-10-22-12-4-11-24-13(12)14(19)20/h4,11H,5-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFEGPOZBNAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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